

Agathisflavone pharmacokinetics preliminary study

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Compound Focus: Agathisflavone

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Quantitative Biological Activity & Toxicity Data

The table below summarizes the key quantitative findings from *in vitro* and *in vivo* studies on **agathisflavone**.

Assay Type	Model System	Key Findings/Values	Citation
Neuroprotection	Neuron-glia cocultures (rat)	• Effective Concentrations: 0.1 μ M, 1 μ M • Reduced NO production, microglial proliferation (M1 marker CD68) • Altered cytokine expression (\downarrow TNF- α , IL-1 β , CCL5, CCL2; \uparrow IL-10)	[1] [2]
Anti-amnesic	Zebrafish (<i>Danio rerio</i>)	• Dosage: 1, 3, 5 μ g/L (immersion administration) • Improved memory, reduced anxiety, restored brain oxidative stress, regulated AChE activity	[3] [4]
Antiviral (SARS-CoV-2)	Calu-3 cells (human)	• EC₅₀: 4.23 \pm 0.21 μ M • CC₅₀: 61.3 \pm 0.1 μ M • Selectivity Index (SI): \sim 14.5	[5]
Anticancer (Glioblastoma)	GL-15 & C6 cells (human/rat)	• Cytotoxicity Range: 1-30 μ M (dose-dependent) • Migration Inhibition: 5 μ M, 10 μ M (scratch assay)	[6]
General Cytotoxicity	Vero E6 cells (monkey)	• CC₅₀: >200 μ M (suggesting low general cytotoxicity)	[5]
Acute Toxicity	Zebrafish & Mice	• Zebrafish: No mortality or signs of toxicity at 1-5 μ g/L • Mice (other study): No observed adverse effects (specific dosage not stated)	[3] [7]

Detailed Experimental Protocols

Here are the methodologies from key studies that can be adapted for pharmacokinetic and pharmacodynamic research.

In Vitro Neuroprotection and Anti-inflammatory Assay [1] [2]

- **Cell Culture:** Primary neuron-glia cocultures from embryonic or postnatal rat cerebral hemispheres.
- **Treatment:**
 - **Inflammation Induction:** Lipopolysaccharide (LPS, 1 $\mu\text{g}/\text{mL}$) or interleukin-1 β (IL-1 β , 10 ng/mL) for 24 hours.
 - **Agathisflavone Treatment:** After induction, cultures are treated with **agathisflavone** (0.1 or 1 μM) for 24 hours.
- **Key Assessments:**
 - **Nitric Oxide (NO):** Measurement of NO production in the culture supernatant.
 - **Immunocytochemistry:** Staining for neuronal marker (β -tubulin), microglial marker (Iba-1), proliferation marker (BrdU), and M1 activation marker (CD68).
 - **Gene Expression:** qPCR analysis of pro-inflammatory (TNF- α , IL-1 β , CCL2, CCL5) and anti-inflammatory (IL-10) cytokines.

In Vivo Behavioral Study in Zebrafish [3] [4]

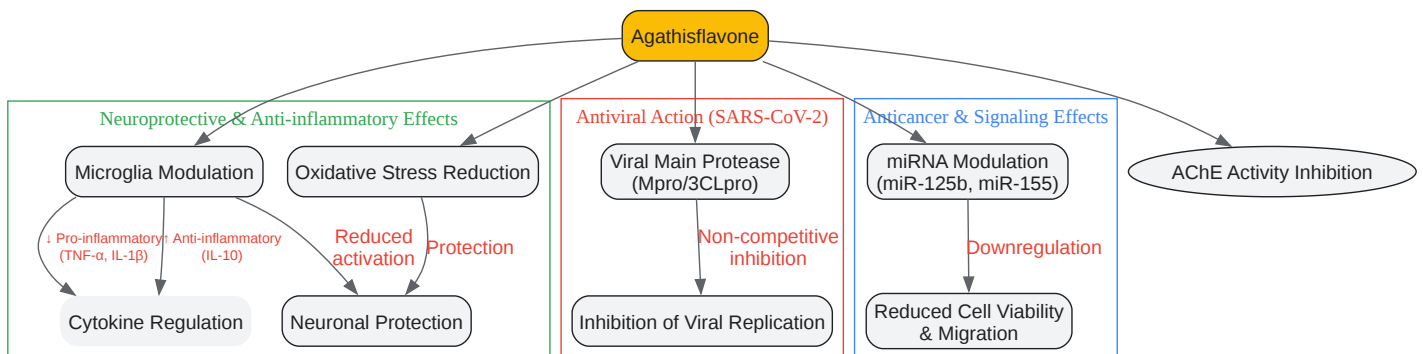
- **Model:** Adult zebrafish (*Danio rerio*).
- **Memory Impairment Induction:** Scopolamine (100 μM) administered via water immersion.
- **Agathisflavone Treatment:** Co-administration via immersion at 1, 3, and 5 $\mu\text{g}/\text{L}$ for a specified period.
- **Behavioral Tests:**
 - **Y-maze Test:** Assesses spatial working memory and alternation behavior.
 - **Novel Tank Diving Test:** Evaluates anxiety-like behavior (time spent in top/bottom zones).
- **Biochemical Analysis:**
 - **Brain Homogenate Analysis:** Acetylcholinesterase (AChE) activity and markers of oxidative stress (e.g., lipid peroxidation, antioxidant enzyme levels).
 - **Gene Expression:** RT-qPCR for genes like *bdnf*, *npv*, *egr1*, *nrf2 α* , and *creb1*.

In Vitro Antiviral and Cytotoxicity Assay [5]

- **Cell Lines:** Vero E6 (monkey kidney) and Calu-3 (human lung) cells.
- **Cytotoxicity (CC₅₀):**
 - Cells treated with a range of **agathisflavone** concentrations (e.g., 1 to 800 µM).
 - After 3 days, cell viability is measured using the XTT assay.
 - CC₅₀ is calculated via non-linear regression.
- **Antiviral Activity (EC₅₀):**
 - Cells infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
 - Infected cells treated with various concentrations of **agathisflavone**.
 - Viral yield is quantified, and EC₅₀ is calculated.

Proposed Mechanisms of Action

The following diagram synthesizes the key molecular and cellular mechanisms of **agathisflavone** reported across multiple studies, which are relevant for understanding its pharmacodynamics.



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Summary of the multi-target mechanisms of action of **agathisflavone**, as reported in preclinical studies. [3]

[1] [5]

Research Gaps and Proposed Next Steps

The available data indicates significant bioactivity but leaves critical pharmacokinetic questions unanswered.

Your preliminary study should focus on:

- **ADME Profiling:** Establishing basic parameters using **in vitro** models (e.g., Caco-2 cell monolayers for permeability, liver microsomes for metabolic stability).
- **Bioanalytical Method Development:** Validating a sensitive and specific LC-MS/MS method for quantifying **agathisflavone** in biological matrices like plasma, urine, and tissue homogenates.
- **Initial In Vivo PK:** Conducting a single-dose pharmacokinetic study in a rodent model to determine fundamental parameters: **Tmax, Cmax, AUC, half-life ($t_{1/2}$), volume of distribution (Vd), and clearance (CL).**

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